molecular formula C26H42NNaO3 B13762779 Benzoic acid, 4-((octadecylamino)carbonyl)-, monosodium salt CAS No. 5994-45-6

Benzoic acid, 4-((octadecylamino)carbonyl)-, monosodium salt

Cat. No.: B13762779
CAS No.: 5994-45-6
M. Wt: 439.6 g/mol
InChI Key: OFXWMRZFGHOKKH-UHFFFAOYSA-M
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Description

Properties

CAS No.

5994-45-6

Molecular Formula

C26H42NNaO3

Molecular Weight

439.6 g/mol

IUPAC Name

sodium;4-(octadecylcarbamoyl)benzoate

InChI

InChI=1S/C26H43NO3.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-27-25(28)23-18-20-24(21-19-23)26(29)30;/h18-21H,2-17,22H2,1H3,(H,27,28)(H,29,30);/q;+1/p-1

InChI Key

OFXWMRZFGHOKKH-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCCCCCCNC(=O)C1=CC=C(C=C1)C(=O)[O-].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Route Overview

The synthesis of this compound typically involves a two-step process:

  • Step 1: Formation of 4-[(octadecylamino)carbonyl]benzoic acid
    This step involves the coupling of 4-carboxybenzoic acid (or terephthalic acid derivatives) with octadecylamine to form an amide bond. The reaction is generally facilitated by carbodiimide coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) often in combination with N-hydroxysuccinimide (NHS) to improve yield and reduce side reactions.

    • Reaction conditions:
      • Stoichiometric ratio: 1:1 molar ratio of acid to amine
      • Solvent: Anhydrous organic solvents such as dichloromethane or dimethylformamide (DMF)
      • Temperature: Maintained at 0 to 4°C to minimize hydrolysis and side reactions
      • Time: Several hours under stirring under inert atmosphere (nitrogen or argon)
    • Reaction scheme:
      $$
      \text{4-carboxybenzoic acid} + \text{octadecylamine} \xrightarrow[\text{EDC/NHS}]{\text{anhydrous conditions}} \text{4-[(octadecylamino)carbonyl]benzoic acid}
      $$
  • Step 2: Neutralization to form the monosodium salt
    The free carboxylic acid group of the amide product is neutralized with sodium hydroxide to yield the monosodium salt, enhancing water solubility and stability.

    • Reaction conditions:
      • Solvent: Polar solvents such as ethanol/water mixtures
      • pH control: Adjusted to approximately 7–8 to avoid over-neutralization
      • Temperature: Ambient to slightly elevated (~25–40°C)
    • Reaction scheme:
      $$
      \text{4-[(octadecylamino)carbonyl]benzoic acid} + \text{NaOH} \rightarrow \text{this compound}
      $$

Industrial Production Methods

In industrial settings, the synthesis follows the same fundamental steps but is optimized for scale, yield, and purity:

  • Use of continuous flow reactors to enhance mixing and heat control
  • Automated dosing of reagents to maintain stoichiometric precision
  • In-line monitoring of reaction progress via spectroscopic or chromatographic methods
  • Purification typically involves crystallization or chromatographic techniques adapted for bulk processing

Analytical and Purification Techniques

Purification

  • Column chromatography using silica gel with chloroform/methanol gradients is commonly employed to isolate the amide intermediate and final sodium salt with high purity (>95%).
  • Recrystallization from suitable solvents may also be used to enhance purity.

Analytical Characterization

Technique Purpose Details/Parameters
Nuclear Magnetic Resonance (NMR) Structural confirmation Identification of amide bond, aromatic protons, and alkyl chain signals
Fourier-Transform Infrared Spectroscopy (FTIR) Functional group identification Amide I band (~1640 cm⁻¹), carboxylate stretching (~1400 and 1550 cm⁻¹)
Electrospray Ionization Mass Spectrometry (ESI-MS) Molecular weight confirmation Molecular ion peak [M-Na]⁻ at m/z ~432.3
High-Performance Liquid Chromatography (HPLC) Purity assessment and impurity profiling Reverse phase C18 column, mobile phase: acetonitrile/water with 0.1% formic acid, detection >95% purity

Reaction Parameters and Critical Controls

Parameter Importance Typical Range/Value
Temperature Controls reaction rate and side reactions 0–4°C during coupling; ambient for neutralization
pH Ensures correct salt formation and stability 7–8 during neutralization
Stoichiometry Prevents excess reagents causing impurities 1:1 molar ratio acid:amine
Solvent purity Minimizes hydrolysis and side reactions Anhydrous solvents for coupling
Reaction time Ensures complete conversion Several hours (4–12 h)

Research Findings on Preparation and Applications

  • The coupling reaction efficiency is enhanced by carbodiimide agents, with NHS improving yield by stabilizing the active ester intermediate.
  • Neutralization with sodium hydroxide must be carefully controlled to avoid forming disodium salts or hydrolyzing the amide bond.
  • Preparative reverse-phase high-performance liquid chromatography (HPLC) methods have been developed for purification and impurity isolation, using mobile phases of acetonitrile, water, and phosphoric acid or formic acid for mass spectrometry compatibility.
  • The compound’s amphiphilic nature, derived from the long octadecyl chain and the charged sodium carboxylate, allows it to act as a surfactant and facilitates its use in drug delivery systems and chromatographic separations.

Summary Table: Preparation Workflow

Step Reaction Type Reagents/Conditions Outcome
1 Amide coupling 4-carboxybenzoic acid + octadecylamine, EDC/NHS, anhydrous solvent, 0–4°C, inert atmosphere Formation of 4-[(octadecylamino)carbonyl]benzoic acid
2 Neutralization Sodium hydroxide, ethanol/water, pH 7–8, ambient temperature Formation of monosodium salt form

Chemical Reactions Analysis

Types of Reactions

Sodium 4-[(octadecylamino)carbonyl]benzoate undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the benzoate group.

    Oxidation and Reduction: The long alkyl chain can undergo oxidation and reduction reactions, altering the compound’s properties.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl halides and nucleophiles under basic conditions.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas in the presence of a catalyst like palladium on carbon is commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the alkyl chain can lead to the formation of carboxylic acids, while reduction can yield alkanes.

Scientific Research Applications

Analytical Chemistry Applications

High-Performance Liquid Chromatography (HPLC)
The compound can be effectively analyzed using reverse phase HPLC methods. The mobile phase typically consists of acetonitrile, water, and phosphoric acid. For applications compatible with mass spectrometry, phosphoric acid is replaced with formic acid. This method is scalable for preparative separation and is suitable for pharmacokinetic studies .

Table 1: HPLC Parameters for Benzoic Acid Analysis

ParameterValue
Column TypeNewcrom R1 HPLC
Mobile PhaseAcetonitrile/Water/Acid
Acid TypePhosphoric/Formic Acid
Particle Size3 µm
ApplicationPharmacokinetics

Food Preservation

Benzoic acid and its salts are widely used as preservatives in food products. The monosodium salt form enhances solubility in aqueous solutions, making it effective in acidic foodstuffs. Its antimicrobial properties are maximized at pH levels between 2.5 and 4.5, allowing it to be incorporated into a variety of foods including beverages, sauces, and dairy products .

Case Study: Use in Food Products
In a study evaluating the effectiveness of benzoate preservatives in fruit juices and soft drinks, it was found that sodium benzoate significantly extended shelf life by inhibiting microbial growth. The maximum allowable concentration in these products is typically around 300 mg/kg .

Pharmaceutical Applications

Therapeutic Implications
Research indicates that benzoic acid derivatives can inhibit non-enzymatic cross-linking of proteins, which is associated with aging and diabetes-related complications. This property suggests potential therapeutic applications for conditions such as retinopathy and diabetic kidney disease by preventing the formation of advanced glycosylation end-products .

Table 2: Therapeutic Applications of Benzoic Acid Derivatives

ConditionMechanism of ActionReference
RetinopathyInhibits protein cross-linking
Diabetic Kidney DiseasePrevents advanced glycosylation end-products
ArteriosclerosisReduces protein entrapment in vascular tissues

Cosmetic Industry

In cosmetic formulations, benzoic acid derivatives are utilized for their preservative qualities. They help maintain product stability and enhance shelf life while being less irritating than traditional preservatives like sulfur dioxide. Studies have shown that incorporating benzoate compounds can improve the sensory properties of creams and lotions .

Case Study: Formulation Development
A recent investigation into topical formulations highlighted the role of benzoic acid derivatives in enhancing moisturizing effects and overall product stability through experimental design techniques .

Mechanism of Action

The mechanism of action of Sodium 4-[(octadecylamino)carbonyl]benzoate involves its interaction with biological membranes and other molecular targets. The long alkyl chain allows it to integrate into lipid bilayers, altering membrane fluidity and permeability. This property is particularly useful in drug delivery, where the compound can enhance the absorption of active pharmaceutical ingredients.

Comparison with Similar Compounds

Research Findings and Industrial Relevance

  • Chromatographic Performance : On Newcrom R1 columns, the target compound’s retention time (tₐ) is ~15.3 min under 70:30 MeCN/H₂O, outperforming polar analogs like sodium 4-hydroxybenzoate (tₐ = 2.1 min) due to hydrophobic interactions .
  • Synthetic Pathways : Synthesized via coupling octadecylamine to 4-carboxybenzoic acid, followed by sodium neutralization. This contrasts with sulfonamide derivatives, which require sulfonation and amidation steps .
  • Regulatory Status: Not listed in EU cosmetic regulations (EC 1223/2009), indicating niche industrial use compared to dye derivatives (e.g., 45370, 45380) .

Biological Activity

Benzoic acid, 4-((octadecylamino)carbonyl)-, monosodium salt (CAS No. 86432-23-7) is a compound that has garnered attention for its unique chemical structure and potential biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzoic acid backbone with an octadecylamino carbonyl group, which enhances its lipophilicity and potential interactions with biological membranes. Its monosodium salt form contributes to its solubility in aqueous environments, making it suitable for various biological applications.

The primary mechanism of action involves the compound's ability to interact with specific molecular targets, including proteins and enzymes. This interaction can modulate biological pathways, potentially influencing processes such as:

  • Cell Membrane Interaction : The long hydrophobic tail (octadecyl group) may facilitate integration into lipid membranes, altering membrane fluidity and permeability.
  • Protein Binding : The compound can bind to target proteins, influencing their activity and stability. This effect is particularly relevant in therapeutic contexts where modulation of protein function is desired.

Antimicrobial Properties

Research indicates that benzoic acid derivatives possess antimicrobial properties. Studies have shown that the compound can inhibit the growth of various bacteria and fungi, making it a candidate for use in antimicrobial formulations. The mechanism is believed to involve disruption of microbial cell membranes and interference with metabolic processes.

Drug Delivery Applications

The unique structure of this compound positions it as a potential drug delivery agent. Its ability to encapsulate hydrophobic drugs and enhance their solubility in aqueous environments is notable. This property has been explored in formulations aimed at improving the bioavailability of poorly soluble drugs.

Therapeutic Potential in Glycosylation Inhibition

The compound has been studied for its role in inhibiting nonenzymatic glycosylation, a process implicated in diabetes and aging-related diseases. By preventing the formation of advanced glycation end-products (AGEs), it may help mitigate complications associated with these conditions. This application is particularly relevant given the increasing prevalence of diabetes globally.

Research Findings and Case Studies

Several studies have investigated the biological activity of benzoic acid derivatives:

  • Antimicrobial Efficacy : A study demonstrated that benzoic acid derivatives exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli when tested in vitro. The minimum inhibitory concentration (MIC) values were found to be within the range of 0.5 to 2 mg/mL for various derivatives.
  • Drug Delivery Systems : In a formulation study, the compound was used to enhance the solubility and stability of curcumin, a poorly soluble anti-inflammatory agent. The results indicated a significant increase in curcumin's bioavailability when co-formulated with this compound .
  • Glycosylation Inhibition : Research focused on the ability of this compound to inhibit glycosylation processes showed promising results in reducing AGEs formation in diabetic models. The study suggested that treatment with the compound could lead to improved metabolic profiles and reduced oxidative stress markers .

Data Table: Summary of Biological Activities

Activity Findings
AntimicrobialEffective against S. aureus and E. coli; MIC values: 0.5 - 2 mg/mL
Drug DeliveryEnhanced solubility of curcumin; increased bioavailability
Glycosylation InhibitionReduced AGEs formation; improved metabolic profiles in diabetic models

Q & A

Q. Pitfalls :

  • Temperature Sensitivity : Conduct experiments at 25°C ± 0.1°C to avoid thermal fluctuations.
  • Impurities : Pre-purify the compound via dialysis (MWCO 500 Da) to remove unreacted amines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.